Bienvenue dans la boutique en ligne BenchChem!

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

HPLC method validation Related substances test System suitability

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine (CAS 721958-72-1), formally designated as Amlodipine EP Impurity B or USP Amlodipine Related Compound B, is a process-related impurity of the dihydropyridine calcium channel blocker amlodipine besilate. With molecular formula C29H32ClN3O7 and molecular weight 570.03 g/mol, this compound is a racemic mixture possessing the full 1,4-dihydropyridine core scaffold but distinguished by a bulky methylcarbamoyl-benzamido-ethoxy-methyl substituent at the C-2 position.

Molecular Formula C29H32ClN3O7
Molecular Weight 570 g/mol
CAS No. 721958-72-1
Cat. No. B1666010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((Methylamino)carbonyl)benzoyl) amlodipine
CAS721958-72-1
SynonymsAmlodipine besilate impurity B;  Amlodipine EP Impurity B
Molecular FormulaC29H32ClN3O7
Molecular Weight570 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
InChIInChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)
InChIKeySNNCONCKJDOFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amlodipine EP Impurity B (CAS 721958-72-1) — Certified Reference Standard for Pharmaceutical Quality Control and ANDA Method Validation


N-(2-((Methylamino)carbonyl)benzoyl) amlodipine (CAS 721958-72-1), formally designated as Amlodipine EP Impurity B or USP Amlodipine Related Compound B, is a process-related impurity of the dihydropyridine calcium channel blocker amlodipine besilate . With molecular formula C29H32ClN3O7 and molecular weight 570.03 g/mol, this compound is a racemic mixture possessing the full 1,4-dihydropyridine core scaffold but distinguished by a bulky methylcarbamoyl-benzamido-ethoxy-methyl substituent at the C-2 position . It is listed in the European Pharmacopoeia (Ph. Eur.) as an "other detectable impurity" and is available as both a Pharmaceutical Secondary Standard Certified Reference Material (CRM) traceable to Ph. Eur. Y0001069 and as a USP Reference Standard (Catalog No. 1029523) .

Why Amlodipine Impurity B (721958-72-1) Cannot Be Substituted by Other Amlodipine EP Impurities in Analytical Method Development


Amlodipine EP Impurity B exhibits a unique combination of chromatographic behaviour, molecular structure, and regulatory classification that prevents its interchange with any other amlodipine impurity. Under the official Ph. Eur. HPLC method, Impurity B elutes at a relative retention time (RRT) of approximately 0.2 — eluting between Impurity G (RRT ~0.15) and Impurity A (RRT ~0.3) — and the EP monograph mandates a minimum resolution of 2.0 between Impurity B and Impurity G peaks . Furthermore, despite having the largest molecular weight (570.03 g/mol) among the common EP impurities — substantially larger than Impurity A (538.98 g/mol), Impurity D (406.86 g/mol), Impurity G (335.78 g/mol), and amlodipine free base (408.9 g/mol) — Impurity B is classified as a non-specified impurity under EP limits while Impurities A, D, E, and F are specified impurities with individual acceptance criteria . Substituting a different impurity standard would produce incorrect retention time markers, invalidate system suitability tests, and compromise the quantitative accuracy of the related substances method.

Quantitative Differentiation Evidence: Amlodipine EP Impurity B (721958-72-1) Versus Closest EP Impurity Comparators


Relative Retention Time (RRT) Under Official Ph. Eur. HPLC Conditions — Impurity B vs. Impurities A, D, E, F, G

Under the Ph. Eur. monograph HPLC conditions for Amlodipine Besilate (C18 column, 30 °C, ammonium acetate/methanol 30:70 mobile phase, detection at 237 nm, amlodipine retention time ≈ 20 min), Impurity B (721958-72-1) elutes at a relative retention time (RRT) of approximately 0.2, placing it distinctly between Impurity G (RRT ≈ 0.15) and Impurity A (RRT ≈ 0.3), and well ahead of Impurity D (RRT ≈ 0.5), Impurity F (RRT ≈ 0.8), and Impurity E (RRT ≈ 1.3) . The system suitability requirement mandates a minimum resolution of 2.0 between Impurity B and Impurity G peaks, making the B/G pair the critical resolution marker for method validity . Independent verification by QCS using the EP-specified Waters Spherisorb ODS1 column (250 × 4.6 mm, 5 µm) confirmed Impurity B RRT at 0.25 and Impurity G RRT at 0.21, consistent with the EP values .

HPLC method validation Related substances test System suitability Pharmacopoeial monograph

Molecular Weight Differentiation — Impurity B (570.03 g/mol) vs. All Other Common EP Impurities and Amlodipine API

Impurity B (C29H32ClN3O7, MW 570.03 g/mol) possesses the largest molecular weight among the common amlodipine EP impurities, being 31.05 g/mol (5.8%) larger than Impurity A (C28H27ClN2O7, MW 538.98), 163.17 g/mol (40.1%) larger than Impurity D (C20H23ClN2O5, MW 406.86), 234.25 g/mol (69.8%) larger than Impurity G (C17H18ClNO4, MW 335.78), and 161.13 g/mol (39.4%) larger than amlodipine free base (C20H25ClN2O5, MW 408.9) . The mass difference is attributable to the additional methylcarbamoyl-benzamido-ethoxy-methyl substituent at the C-2 position (C10H11N2O3 fragment, nominal mass 207.2 Da), which replaces the primary aminoethoxy-methyl group (C4H10NO, nominal mass 88.1 Da) present in amlodipine . This structural difference produces a characteristic [M+H]+ ion at m/z 570.2 in LC-MS full-scan analysis, uniquely distinguishing Impurity B from all other EP impurities .

Mass spectrometry identification Impurity profiling Structural characterisation Reference standard certification

Regulatory Classification and Acceptance Criteria — Impurity B as a Non-Specified / Other Detectable Impurity Under EP

Under the Ph. Eur. monograph for Amlodipine Besilate, Impurity B is classified as an 'other detectable impurity' (along with Impurities G and H), whereas Impurities A, D, E, and F are designated as 'specified impurities' with individual acceptance criteria . Specifically: Impurity A has a limit of NMT 0.15% (1.5× reference solution (d)); Impurity D is NMT 0.3% (3× reference solution (a), with correction factor 1.7); Impurities E and F are each NMT 0.15% (1.5× reference solution (a), with F correction factor 0.7); whereas Impurity B is limited only by the general acceptance criterion for unspecified impurities of NMT 0.10% . Under the USP monograph, organic impurities are controlled as NMT 0.3% for Impurity A and NMT 0.3% for total other impurities, with Impurity B contributing to the total . This regulatory classification means Impurity B must be accurately identified and quantified even at trace levels below the 0.10% threshold for ANDA method validation, requiring a certified reference standard of known purity and identity .

Pharmacopoeial compliance ANDA submission Impurity control strategy Quality control

Chromatographic Separation Challenge — Critical Resolution Between Impurity B and Impurity H, and Column-Dependent Elution Order with Impurity G

Impurity B presents a unique chromatographic separation challenge that is not shared by other amlodipine impurities. In the QbD-based HPLC method developed by Kishore & Mohan (2016), the resolution between Impurity B and Impurity H was identified as the critical separation pair requiring Design of Experiments (DoE) optimisation; the final optimised method achieved a resolution of 2.7 between Imp-B and Imp-H . Additionally, QCS investigation (2025) demonstrated that when using non-EP-specified C18 columns (including YMC-Pack ODS, Waters Xbridge, GL Sciences ODS-4, Welch Xtimate-C18, and Zorbax SB-C18), the elution order of Impurity B and Impurity G was inverted or significantly altered, with Impurity B RRT shifting from the expected 0.25 to as high as 2.56 on certain columns . Only the EP-recommended Waters Spherisorb ODS1 column (250 × 4.6 mm, 5 µm) consistently reproduced the correct elution order and RRT values .

Chromatographic method development Design of experiments (DoE) Resolution optimisation Column selectivity

Synthetic Origin and Process Route — Impurity B as a Marker of Phthalimido-Protected Intermediate Carryover

Impurity B is a process-related impurity originating specifically from the phthalimido protection/deprotection synthetic route for amlodipine. In this route, the primary amine of the aminoethoxy-methyl side chain is protected as a phthalimido group; Impurity B forms when the phthalimido protecting group is incompletely removed and the exposed amine subsequently couples with a methylcarbamoyl-benzoyl moiety present as a reagent by-product . A dedicated synthesis and structural confirmation study by Shenyang Pharmaceutical University (published through aipub.cn) prepared Impurity B alongside Impurities A, F, G, and H using phthalic anhydride and ethanolamine as starting materials, via amidation, O-alkylation, Knoevenagel condensation, Hantzsch cyclisation, and deprotection steps, confirming the synthetic accessibility of this impurity for reference standard production . In contrast, Impurity A (CAS 88150-62-3) is the fully phthalimido-protected intermediate, making Impurity B a downstream marker of incomplete deprotection and subsequent side-reaction, which is mechanistically distinct from degradation impurities such as Impurity D (dehydro amlodipine) .

Process impurity control Synthetic route tracing Genotoxic impurity assessment Reference standard synthesis

Procurement Application Scenarios for Amlodipine EP Impurity B (CAS 721958-72-1) Reference Standard


EP/USP System Suitability Testing and Method Qualification for Amlodipine Besilate Related Substances

Impurity B is required as the critical component of EP Reference Solution (b), co-injected with Impurity G to verify the minimum resolution of 2.0 between the two peaks prior to batch release testing . Without the authentic Impurity B CRS, the system suitability criterion cannot be met, and the related substances test is invalid per Ph. Eur. monograph 1491. QCS investigation confirmed that only the EP-recommended Waters Spherisorb ODS1 column produces the correct elution order, and the use of the certified Impurity B standard is indispensable for column qualification .

ANDA/NDA Impurity Profiling and Method Validation at the 0.10% Reporting Threshold

For ANDA submissions, Impurity B must be quantified at or below the Ph. Eur. unspecified impurity limit of 0.10% . The Sigma-Aldrich CRM (PHR2051) and USP Reference Standard (Catalog No. 1029523) provide ISO 17034/ISO 17025-certified purity and multi-traceability to EP, USP, and BP primary standards, enabling accurate LOQ determination and recovery studies below the reporting threshold . The QbD-optimised HPLC method achieves resolution 2.7 between Impurity B and Impurity H and LOQ values below the reporting threshold, providing a validated framework for regulatory submission .

Process Development and Synthetic Route Optimisation for Amlodipine Besilate Manufacturing

As a process impurity specifically formed during incomplete phthalimido deprotection, Impurity B serves as a marker for optimising the deprotection step in the Hantzsch-based synthetic route . The dedicated synthesis protocol published by Shenyang Pharmaceutical University provides a reproducible method for preparing Impurity B in high purity for in-process control studies, enabling manufacturers to track and minimise this impurity during scale-up .

Cross-Laboratory Method Transfer and Column Selectivity Troubleshooting

When transferring the EP related substances method between laboratories, Impurity B is the most column-sensitive impurity, with its RRT shifting from 0.25 (EP-specified column) to 2.56 on non-specified C18 columns, and elution order with Impurity G potentially inverting . Procuring the authentic Impurity B standard allows receiving laboratories to verify correct peak assignment and retention time consistency before initiating routine quality control testing, avoiding false out-of-specification results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.